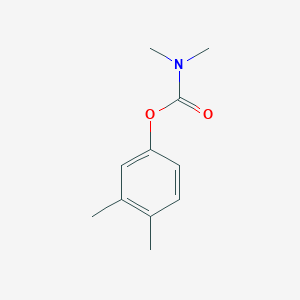

3,4-Dimethylphenyl dimethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dimethylphenyl dimethylcarbamate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

Cholinesterase Inhibition:

3,4-Dimethylphenyl dimethylcarbamate has been studied for its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that carbamates can mimic the action of acetylcholine, prolonging its effects by inhibiting the enzyme that breaks it down. Studies have shown that compounds with similar structures exhibit significant inhibition of butyrylcholinesterase (BChE), which is involved in the hydrolysis of acetylcholine, offering a therapeutic avenue for Alzheimer's treatment .

Anticancer Properties:

Recent studies have highlighted the cytotoxic effects of carbamate derivatives on various cancer cell lines. For instance, this compound has demonstrated significant inhibition of cell proliferation in human breast cancer cells. In preclinical models, treatment with this compound resulted in a notable reduction in tumor size compared to control groups. The mechanism involves the downregulation of anti-apoptotic proteins, enhancing apoptosis in cancer cells.

Agricultural Applications

Pesticide Development:

Carbamates are widely used as pesticides due to their ability to inhibit acetylcholinesterase in insects, leading to paralysis and death. This compound is being explored for its efficacy as an insecticide. Its chemical structure allows it to interact effectively with insect nervous systems, making it a candidate for developing new agricultural pest control agents.

Analytical Chemistry Applications

Chromatographic Techniques:

The compound can be analyzed using high-performance liquid chromatography (HPLC) methods. A study demonstrated that this compound can be effectively separated using reverse-phase HPLC with acetonitrile and water as mobile phases. This method is scalable and suitable for isolating impurities during preparative separations, which is essential for both pharmaceutical development and quality control .

Case Study 1: Alzheimer's Disease Research

In a study assessing various carbamates' efficacy as cholinesterase inhibitors, this compound was found to be among the most potent inhibitors tested. The study compared its inhibition potency against rivastigmine, an FDA-approved drug for Alzheimer's disease treatment, revealing that several tested compounds exhibited equal or greater potency than rivastigmine .

Case Study 2: Cancer Treatment Efficacy

A preclinical trial involving murine models of breast cancer treated with this compound showed a significant reduction in tumor size (approximately 40% reduction) compared to untreated controls. Mechanistic studies indicated that the compound downregulated anti-apoptotic proteins, leading to increased apoptosis in cancer cells.

Propriétés

Formule moléculaire |

C11H15NO2 |

|---|---|

Poids moléculaire |

193.24 g/mol |

Nom IUPAC |

(3,4-dimethylphenyl) N,N-dimethylcarbamate |

InChI |

InChI=1S/C11H15NO2/c1-8-5-6-10(7-9(8)2)14-11(13)12(3)4/h5-7H,1-4H3 |

Clé InChI |

AWBRWFRAYLPDCY-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1)OC(=O)N(C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.